Dutasteride-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dutasteride is used alone or in combination with tamsulosin (Flomax®) to treat men who have symptoms of an enlarged prostate gland, also known as benign prostatic hyperplasia (BPH) . It is supplied with detailed characterization data compliant with regulatory guidelines .

Synthesis Analysis

Dutasteride D3 can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Dutasteride .Molecular Structure Analysis

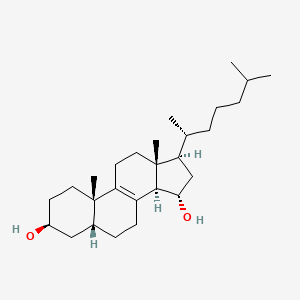

Dutasteride is a synthetic 4-azasteroid. It is twice as effective as Finasteride in inhibiting isotype 5α-R ΙΙ and 45 times more potent in inhibiting isotype 5α-R I . Dutasteride molecules form a herringbone bond-like pattern with pairs of neighboring ‘heads’ of lactam groups .Chemical Reactions Analysis

Dutasteride is a synthetic 4-azasteroid compound that selectively inhibits both the type I and type II isoforms of steroid 5α-reductase, an intracellular enzyme that converts testosterone to 5α-dihydrotestosterone (DHT) .Physical And Chemical Properties Analysis

Dutasteride is a synthetic 4-azasteroid, developed by GlaxoSmithKline, and it is an orally-administered, second generation inhibitor of the 5α-R enzymatic complex that leads to near-maximal Dihydrotestosterone (DHT) suppression . Dutasteride is soluble in organic solvents, such as ethanol (44 mg/mL), methanol (64 mg/mL), and polyethylene glycol 400 (3 mg/mL), but it is insoluble in water (<0.038 ng/mL) .Scientific Research Applications

Management of Prostate Disorders

Dutasteride has been established as effective in managing symptoms associated with benign prostatic hyperplasia (BPH). It works as a selective inhibitor of both type 1 and type 2 5-alpha-reductase isoenzymes, leading to the reduction of prostate volume and improvement in urinary flow rate. Its role extends beyond symptomatic relief to possibly reducing the risk of acute urinary retention and the need for BPH-related surgery. Furthermore, there is emerging evidence suggesting its potential as a chemopreventive agent for prostate cancer, highlighting its ability to lower the risk associated with this condition (Pohlman, G. D., Pohlman, E. A., & Crawford, E., 2011; Slater, S., Dumas, C., & Bubley, G., 2012).

Potential Therapeutic Alternatives

A novel area of investigation is the exploration of Dutasteride as a therapeutic alternative for amyotrophic lateral sclerosis (ALS), a neurodegenerative disease characterized by the progressive loss of motor neurons. Preliminary research suggests that Dutasteride may exhibit neuroprotective, antioxidant, and anti-inflammatory effects, which could be beneficial in ALS treatment. However, clinical studies are required to confirm its efficacy in this context (Proaño, B., et al., 2022).

Chemoprevention of Prostate Cancer

The REDUCE trial (Reduction by Dutasteride of Prostate Cancer Events) and other studies have examined the potential of Dutasteride in the chemoprevention of prostate cancer. These investigations suggest that Dutasteride may be effective in reducing the incidence of prostate cancer among high-risk individuals, offering a new approach to managing this prevalent disease (Gomella, L., 2005).

Mechanism of Action

Biochemical Pathways

The biochemical pathway of Dutasteride-d3 involves the inhibition of the conversion of testosterone to DHT . This process is facilitated by the 5α-reductase enzymes. By inhibiting these enzymes, this compound prevents the conversion of testosterone to DHT, thereby reducing the levels of DHT in the body . This action affects the androgen signaling pathway, leading to a decrease in the size of an enlarged prostate and alleviation of symptoms associated with BPH .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of DHT levels in the body . This leads to a decrease in the size of an enlarged prostate and helps to alleviate symptoms of BPH . In addition, this compound has been shown to significantly reduce the clinical progression of BPH .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the administered medication can significantly impact the bioavailability and peak exposure of this compound . Therefore, the choice of formulation is crucial for obtaining the optimal pharmacokinetic properties of this compound. Furthermore, the presence of other medications can potentially interact with this compound, affecting its action and efficacy .

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Dutasteride-d3 involves the incorporation of deuterium atoms into the structure of Dutasteride. This can be achieved by selectively replacing the hydrogen atoms in the starting materials with deuterium atoms using appropriate deuterating agents.", "Starting Materials": [ "Dutasteride", "Deuterium oxide (D2O)", "Deuterated solvents (e.g. deuterated chloroform, deuterated methanol)" ], "Reaction": [ "Step 1: Synthesis of Dutasteride-d0 from starting materials", "Step 2: Deuterium exchange of Dutasteride-d0 using D2O and deuterated solvents", "Step 3: Purification of Dutasteride-d3 by chromatography or other suitable methods" ] } | |

CAS RN |

1131341-46-2 |

Molecular Formula |

C27H30F6N2O2 |

Molecular Weight |

531.558 |

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-[2,4,5-trideuterio-3,6-bis(trifluoromethyl)phenyl]-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |

InChI |

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1/i3D,5D,13D |

InChI Key |

JWJOTENAMICLJG-XHGXNVPLSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C |

synonyms |

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-Indeno[5,4-f]quinoline-7-carboxamide-d3; (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1-ene |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetate](/img/structure/B570870.png)

![1-Oxa-7,8-diazaspiro[4.4]nonane](/img/structure/B570872.png)

![2-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B570884.png)